(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H6Cl2N2O2S and a molecular weight of 229.08 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve more rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific conditions used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl iodide: Similar structure but with an iodide group instead of chloride.
Uniqueness
The uniqueness of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride lies in its specific reactivity and the stability of the sulfonyl chloride group
Properties
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLXZNGJYGSGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CS(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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